Cas no 62564-91-4 (5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde)

5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring both an amino and a formyl functional group on a pyrazole scaffold. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and functionalized heterocycles. The aldehyde group enables condensation reactions, while the amino group offers further derivatization potential, such as amidation or cyclization. This compound is often utilized in medicinal chemistry for developing pyrazole-based inhibitors or ligands. Its stability and reactivity under mild conditions make it suitable for applications in drug discovery and material science. High purity grades ensure consistent performance in synthetic workflows.
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde structure
62564-91-4 structure
Product Name:5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No:62564-91-4
MF:C10H9N3O
MW:187.197961568832
MDL:MFCD20691077
CID:440047
PubChem ID:12332516
Update Time:2025-07-10

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 5-amino-1-phenyl-
    • 5-amino-1-phenylpyrazole-4-carbaldehyde
    • 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
    • Z1262623961
    • MTPJWTSHVKOZNW-UHFFFAOYSA-N
    • EN300-805028
    • 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde
    • DTXSID80490728
    • 62564-91-4
    • SCHEMBL2649068
    • MDL: MFCD20691077
    • Inchi: 1S/C10H9N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H,11H2
    • InChI Key: MTPJWTSHVKOZNW-UHFFFAOYSA-N
    • SMILES: O=CC1C=NN(C=1N)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.07467
  • Monoisotopic Mass: 187.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • PSA: 60.91

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX23238-2.5g
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
2.5g
$948.00 2024-04-19
A2B Chem LLC
AX23238-5g
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
5g
$1383.00 2024-04-19
A2B Chem LLC
AX23238-10g
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
10g
$2035.00 2024-04-19
A2B Chem LLC
AX23238-50mg
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
50mg
$124.00 2024-04-19
A2B Chem LLC
AX23238-100mg
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
100mg
$166.00 2024-04-19
A2B Chem LLC
AX23238-250mg
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
250mg
$223.00 2024-04-19
A2B Chem LLC
AX23238-500mg
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
500mg
$384.00 2024-04-19
A2B Chem LLC
AX23238-1g
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde
62564-91-4 95%
1g
$501.00 2024-04-19
Enamine
EN300-805028-1g
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
62564-91-4 95%
1g
$442.0 2023-09-02
Enamine
EN300-805028-5g
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
62564-91-4 95%
5g
$1280.0 2023-09-02

Additional information on 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction to 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS No. 62564-91-4)

5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 62564-91-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a phenyl ring, and a pyrazole moiety, all contributing to its potential biological activities and applications.

The chemical structure of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with an amino group at the 5-position and a phenyl ring at the 1-position. The presence of the aldehyde group at the 4-position further enhances its reactivity and potential for forming various derivatives. This combination of functional groups makes it an attractive candidate for the synthesis of more complex molecules with diverse biological activities.

In recent years, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold for the development of new drugs targeting various diseases. For instance, research has shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties, making them promising candidates for the treatment of conditions such as arthritis and chronic pain.

Moreover, studies have demonstrated that 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives possess potent antiviral activities against several viral strains, including influenza and herpes simplex viruses. This has led to increased interest in exploring its potential as an antiviral agent, particularly in light of the ongoing global health challenges posed by viral infections.

The synthetic accessibility of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde is another factor contributing to its popularity in research. Various synthetic routes have been developed to efficiently produce this compound, allowing for large-scale synthesis and subsequent modification to create a wide range of derivatives. These synthetic methods often involve multistep reactions, including condensation, reduction, and oxidation processes, which can be tailored to achieve specific functional group transformations.

In addition to its therapeutic potential, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde has also been investigated for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties through structural modifications further expands its utility in these advanced technological applications.

The safety profile of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde is an important consideration in both research and industrial settings. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.

In conclusion, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 62564-91-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic accessibility make it a valuable starting material for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd